molecular formula C14H23N B6362811 Butyl(3-phenylbutyl)amine CAS No. 1240566-89-5

Butyl(3-phenylbutyl)amine

Cat. No.: B6362811
CAS No.: 1240566-89-5
M. Wt: 205.34 g/mol
InChI Key: PZZFVHULLXHZPM-UHFFFAOYSA-N
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Description

Butyl(3-phenylbutyl)amine is an organic compound that belongs to the class of secondary amines. It has the molecular formula C14H23N and a molecular weight of 205.34 g/mol. This compound is characterized by a butyl group attached to a 3-phenylbutylamine structure, making it a unique member of the amine family.

Scientific Research Applications

Butyl(3-phenylbutyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

Target of Action

Butyl(3-phenylbutyl)amine is a chemical compound that belongs to the class of organic secondary amines and Trypsin-1 respectively. These targets play crucial roles in various biological processes, including protein digestion and regulation of various metabolic pathways.

Mode of Action

For instance, indirectly acting amines exert their effects by releasing endogenous noradrenaline from adrenergic nerve endings .

Biochemical Pathways

They are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Pharmacokinetics

, indicating its toxicity level.

Safety and Hazards

Butylamine, a related compound, is considered hazardous. It’s highly flammable and harmful if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation . It’s toxic in contact with skin or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Butyl(3-phenylbutyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a halogenoalkane with a primary amine. For instance, the reaction between 3-phenylbutylamine and butyl bromide in the presence of a base like sodium hydroxide can yield this compound . The reaction typically requires heating and an organic solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of nitro compounds or reductive amination of carbonyl compounds. These methods are preferred for large-scale synthesis due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Butyl(3-phenylbutyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenoalkanes and acid chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include amides, imines, and various substituted amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simpler amine with a butyl group attached to an amine.

    Phenylbutylamine: An amine with a phenyl group attached to a butylamine structure.

    N-Butylamine: A primary amine with a butyl group attached to the nitrogen atom.

Uniqueness

Butyl(3-phenylbutyl)amine is unique due to its combined butyl and phenylbutyl structure, which imparts distinct chemical and physical properties. This combination allows for diverse reactivity and applications compared to simpler amines .

Properties

IUPAC Name

N-butyl-3-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14/h5-9,13,15H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZFVHULLXHZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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